
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester is a chemical compound with the molecular formula C12H17ClN2O4S. This compound is known for its unique structure, which includes a piperazine ring substituted with a chlorosulfonyl group and a benzyl ester moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester typically involves the following steps:
Starting Materials: The synthesis begins with piperazine and benzyl chloroformate.
Formation of Intermediate: Piperazine reacts with benzyl chloroformate to form piperazine-1-carboxylic acid benzyl ester.
Chlorosulfonylation: The intermediate is then treated with chlorosulfonic acid to introduce the chlorosulfonyl group, resulting in the final product.
The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or chloroform to facilitate the reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) are used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfides.
Hydrolysis: Formation of piperazine-1-carboxylic acid and benzyl alcohol.
Applications De Recherche Scientifique
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the development of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, allowing it to react with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, thereby modifying the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl 2-(chlorosulfonyl)ethylcarbamate: Similar structure with a carbamate group instead of a piperazine ring.
Benzyl 4-(2-(chlorosulfonyl)ethyl)piperidine-1-carboxylate: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
4-(2-Chlorosulfonyl-ethyl)-piperazine-1-carboxylic acid benzyl ester is unique due to the presence of both a piperazine ring and a chlorosulfonyl group. This combination imparts distinct reactivity and potential biological activities, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
1196157-58-0 |
|---|---|
Formule moléculaire |
C14H19ClN2O4S |
Poids moléculaire |
346.8 g/mol |
Nom IUPAC |
benzyl 4-(2-chlorosulfonylethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H19ClN2O4S/c15-22(19,20)11-10-16-6-8-17(9-7-16)14(18)21-12-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Clé InChI |
VGGPXUBFNWLYNX-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCS(=O)(=O)Cl)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-acetyloxy-2-[(2S,3R,4S,5S)-3,4-diacetyloxy-5-[2-(3,4-diacetyloxyphenyl)-4-oxo-5-(2-oxopropyl)chromen-7-yl]oxyoxolan-2-yl]ethyl] acetate](/img/structure/B12627052.png)
![(3a'S,6a'R)-5-fluoro-5'-(3-methoxypropyl)-3'-(propan-2-yl)-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B12627053.png)
![3-Acetyl-5-[(furan-2-yl)methylidene]thiolane-2,4-dione](/img/structure/B12627058.png)
![5-[1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B12627070.png)
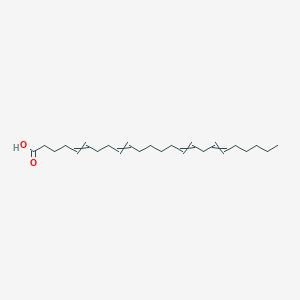

![(2-{[(Naphthalen-1-yl)methyl]sulfanyl}butyl)(diphenyl)phosphane](/img/structure/B12627082.png)
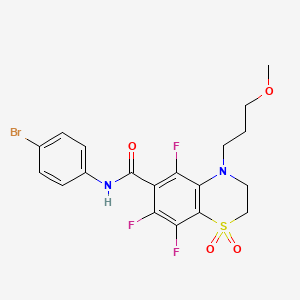
![N-Hydroxy-N'-[(3-phenoxyphenyl)methyl]urea](/img/structure/B12627087.png)
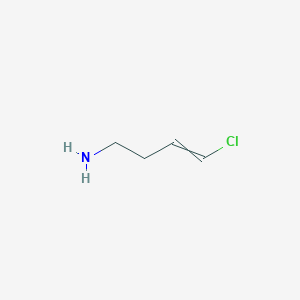
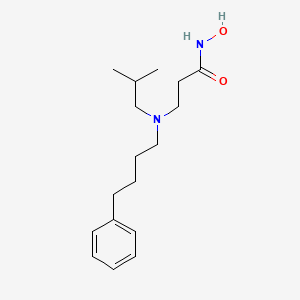
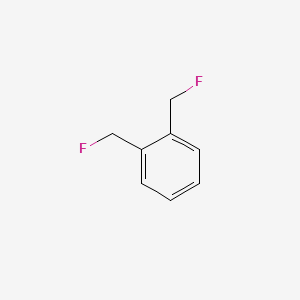

![(11S,12R,16S)-14-(2,4-dichlorophenyl)-11-(3-nitrobenzoyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12627134.png)
